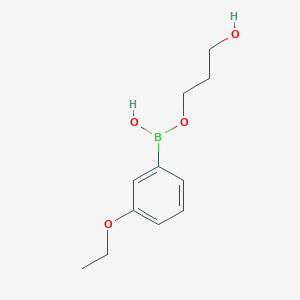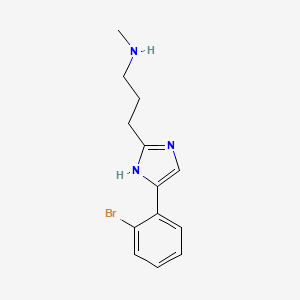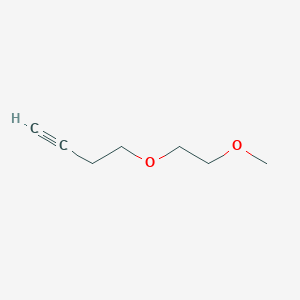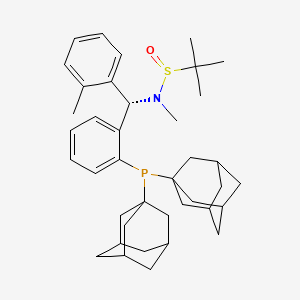
1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the imidazole ring, and an ethanamine group attached to the imidazole ring
Métodos De Preparación
The synthesis of 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of p-tolylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting imidazole derivative is then reacted with ethylamine to introduce the ethanamine group. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present on the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of 1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparación Con Compuestos Similares
1-(5-(P-tolyl)-1h-imidazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-(p-Tolyl)ethylamine: This compound has a similar structure but lacks the imidazole ring.
1-(4-Methylphenyl)ethylamine: This compound also lacks the imidazole ring and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in the presence of both the imidazole ring and the p-tolyl group, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
1-[5-(4-methylphenyl)-1H-imidazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H15N3/c1-8-3-5-10(6-4-8)11-7-14-12(15-11)9(2)13/h3-7,9H,13H2,1-2H3,(H,14,15) |
Clave InChI |
BAJSNTLCTIFMQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=C(N2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)




![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)



